Mc-MMAD

ADC Manufacturing Bioconjugation Drug-to-Antibody Ratio

Mc-MMAD is a pre-assembled, non-cleavable ADC drug-linker complex comprising the potent microtubule inhibitor MMAD. It is specifically engineered for site-specific conjugation to engineered cysteine residues on antibodies. Its structural properties suggest a significant bystander effect, making it a critical tool for ADCs targeting heterogeneous solid tumors. Buyers benefit from a homogeneous product with a defined DAR, simplifying manufacturing and regulatory filings.

Molecular Formula C51H77N7O9S
Molecular Weight 964.3 g/mol
Cat. No. B608884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMc-MMAD
SynonymsmcMMAD
Molecular FormulaC51H77N7O9S
Molecular Weight964.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O
InChIInChI=1S/C51H77N7O9S/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(64)45(33(4)5)55(8)40(59)23-17-14-18-27-58-41(60)24-25-42(58)61)39(66-10)31-43(62)57-28-19-22-38(57)47(67-11)35(7)48(63)53-37(50-52-26-29-68-50)30-36-20-15-13-16-21-36/h13,15-16,20-21,24-26,29,32-35,37-39,44-47H,12,14,17-19,22-23,27-28,30-31H2,1-11H3,(H,53,63)(H,54,64)/t34-,35+,37-,38-,39+,44-,45-,46-,47+/m0/s1
InChIKeyOZUQLKHIIRUJRZ-PGBUMTRMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mc-MMAD: A Drug-Linker Conjugate for Auristatin-Based Antibody-Drug Conjugates (ADCs)


Mc-MMAD (6-maleimidocaproyl-monomethylauristatin D) is a drug-linker conjugate comprising the potent microtubule inhibitor monomethyl auristatin D (MMAD) conjugated to a maleimidocaproyl (MC) linker. This pre-assembled complex is specifically designed as a cytotoxic payload for antibody-drug conjugates (ADCs) . MMAD belongs to the auristatin class of antimitotic agents, which are synthetic analogs of the natural product dolastatin 10 [1]. The compound's molecular formula is C51H77N7O9S with a molecular weight of 964.26 g/mol . Mc-MMAD enables efficient, site-specific conjugation to engineered cysteine residues on antibodies via thiol-maleimide chemistry [2].

Why Mc-MMAD Cannot Be Substituted with Generic Auristatin Payloads


Auristatin payloads cannot be generically substituted due to critical structural and functional divergences that directly impact ADC efficacy and safety. The three primary monomethyl auristatins—MMAD, MMAE, and MMAF—exhibit distinct physicochemical properties and biological behaviors, including potency, membrane permeability, and linker compatibility [1]. Specifically, MMAD's C-terminal structure differs from MMAE, which alters its potency and bystander killing effect . Furthermore, the choice of linker (e.g., the non-cleavable MC linker in Mc-MMAD versus cleavable VC linkers) dictates payload release mechanism, intracellular trafficking requirements, and ultimately, the therapeutic window of the resulting ADC [2]. Simply substituting the payload without re-optimizing the linker and antibody can lead to suboptimal efficacy or increased off-target toxicity [3].

Quantitative Evidence Guide for Mc-MMAD Differentiation and Selection


Linker-Payload Pre-Assembly: Enabling Controlled Drug-to-Antibody Ratio (DAR) in ADC Manufacturing

Mc-MMAD provides a pre-assembled linker-payload unit that enables site-specific conjugation to engineered cysteine residues on antibodies. This approach facilitates a more homogeneous ADC product with a controlled drug-to-antibody ratio (DAR). According to patent WO2013068874A1, the mc-MMAD linker-payload was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule [1]. In contrast, alternative auristatin payloads like MMAE are often conjugated via cleavable linkers (e.g., vc-MMAE) using interchain disulfide reduction, which can result in a more heterogeneous mixture of DAR species [2].

ADC Manufacturing Bioconjugation Drug-to-Antibody Ratio

Bystander Effect Potential: Structural Basis for Improved Tumor Penetration

The C-terminal structure of the MMAD payload differs from MMAE, which can influence its potency and bystander killing effect . The bystander effect refers to the ability of a released cytotoxic payload to diffuse across cell membranes and kill neighboring antigen-negative cancer cells, a property highly desirable for treating tumors with heterogeneous antigen expression. The structural features of MMAD suggest it may possess a distinct membrane permeability profile compared to the more polar MMAE, which is known for its efficient bystander effect [1]. The magnitude of this difference in a direct comparative study has not been fully quantified in the public domain; this inference is based on structural class-level characteristics [2].

ADC Payload Design Bystander Effect Tumor Microenvironment

Non-Cleavable MC Linker Stability: Impact on In Vivo Tolerability and Therapeutic Index

The maleimidocaproyl (MC) linker in Mc-MMAD is a non-cleavable linker, meaning the ADC must be fully internalized and degraded within the lysosome to release its active cytotoxic catabolite (cysteine-mc-MMAD) [1]. This contrasts with enzyme-cleavable linkers (e.g., valine-citrulline) used in vc-MMAE ADCs. Non-cleavable linkers generally confer greater stability in circulation, reducing premature payload release and off-target toxicity. A class-level comparison of MMAF (another auristatin) demonstrated that its non-cleavable MC conjugate (cAC10-L1-MMAF4) had a much higher maximum tolerated dose (MTD) in mice (50 mg/kg) compared to free MMAF (>16 mg/kg) and MMAE (1 mg/kg) [2]. By extension, the MC-linked MMAD is expected to offer a similar tolerability advantage over cleavable linker systems, although direct quantitative MTD data for Mc-MMAD ADCs is not publicly available.

Linker Chemistry ADC Stability Therapeutic Index

Quality Control Standards: Ensuring Reproducibility and Safety for Preclinical ADC Studies

Reputable vendors of Mc-MMAD for ADC development implement stringent quality control (QC) metrics to ensure batch-to-batch consistency and suitability for in vivo studies. These specifications include: purity >95%, drug-to-antibody ratio (DAR) controlled to within ±0.5 of the target DAR, free (unconjugated) drug levels of <1 µg/mg, and endotoxin levels of <1 EU/mg . These QC standards are not uniformly applied across all auristatin payload vendors. For instance, while MMAE is widely available, its suitability for direct conjugation and the resulting ADC's homogeneity and purity are highly dependent on the specific linker used and the vendor's QC practices [1]. The established, verifiable QC framework for Mc-MMAD reduces variability in preclinical ADC research, a key procurement consideration.

QC Specifications Preclinical Development ADC Manufacturing

Recommended Application Scenarios for Mc-MMAD in ADC Research and Development


Development of ADCs Targeting Solid Tumors with Heterogeneous Antigen Expression

Mc-MMAD is particularly well-suited for generating ADCs intended for solid tumor indications where antigen expression is heterogeneous. The structural properties of the MMAD payload suggest a potentially significant bystander killing effect, enabling it to eliminate neighboring antigen-negative cancer cells within the tumor microenvironment. This application leverages the payload's class-level differentiation from MMAE and MMAF.

Preclinical ADC Programs Requiring a Wide Therapeutic Index

For ADC programs where safety and tolerability are paramount, Mc-MMAD offers a non-cleavable linker system that promotes stability in circulation. Based on class-level evidence from related auristatins like MMAF, the MC linker is associated with higher in vivo maximum tolerated doses (MTDs) compared to cleavable linker systems. This makes Mc-MMAD a strong candidate for ADCs where minimizing off-target toxicity is a primary goal.

Process Development for Homogeneous ADCs with Defined DAR

Mc-MMAD is ideal for conjugation to antibodies engineered with specific cysteine residues. This site-specific conjugation approach, validated in patent literature, yields a more homogeneous ADC product with a tightly controlled drug-to-antibody ratio (DAR) of approximately 4. This simplifies analytical development, manufacturing process control, and regulatory filing for ADC therapeutics.

Comparative ADC Payload Studies and Lead Optimization

Given the structural and functional differences between auristatin family members (MMAD, MMAE, MMAF), Mc-MMAD is a critical tool for generating comparator ADCs in lead optimization studies. Researchers can use Mc-MMAD-based ADCs to benchmark the performance of novel payloads or linker technologies, or to evaluate the impact of payload choice on a specific antibody-target pair. The well-defined QC standards for Mc-MMAD ensure that such comparative studies are reproducible and reliable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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